molecular formula C11H14N2O2S B5657751 4-(3-nitrobenzyl)thiomorpholine

4-(3-nitrobenzyl)thiomorpholine

Cat. No. B5657751
M. Wt: 238.31 g/mol
InChI Key: ZRUOBZXHWOQHIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzyl derivatives, including compounds similar to 4-(3-nitrobenzyl)thiomorpholine, often involves the acylation of amines with acid chlorides of nitrobenzoic acids in the presence of pyridine, yielding the corresponding amides with high efficiency (Markaryan et al., 2000). Another approach for synthesizing closely related compounds involves regioselective opening of epichlorohydrin with aromatic amines, followed by further transformations to achieve the desired nitrobenzylmorpholine structures (Kato et al., 1994).

Molecular Structure Analysis

The molecular structure of nitrobenzyl derivatives, including 4-(3-nitrobenzyl)thiomorpholine, can be characterized by X-ray diffraction methods, revealing intricate details about their crystalline form and molecular interactions. For instance, studies on similar nitrobenzyl compounds have shown that π,π-interactions contribute significantly to molecular recognition processes and crystal building, highlighting the importance of nitrobenzyl arms in the molecular structure (Sánchez-Moreno et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzyl derivatives are diverse, ranging from bioreductive alkylation, where nitrobenzyl chlorides and carbamates are reduced in the presence of nucleophiles like morpholine, to reactions leading to the formation of (nitrobenzyl)morpholine adducts (Kirkpatrick et al., 1986). These reactions are pivotal in understanding the chemical properties and potential applications of nitrobenzyl derivatives.

Physical Properties Analysis

The physical properties of nitrobenzyl derivatives, including 4-(3-nitrobenzyl)thiomorpholine, such as melting points, solubility, and crystallinity, can be inferred from the structural characteristics and intermolecular interactions present in these compounds. Studies have demonstrated that the presence of nitro groups and the structural arrangement significantly influence the physical properties of these compounds, affecting their application potential (Man et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-(3-nitrobenzyl)thiomorpholine are closely related to its functional groups and molecular structure. The nitro group, in particular, plays a crucial role in the reactivity of these compounds, enabling various chemical transformations and reactions. The unique combination of the nitrobenzyl group and thiomorpholine moiety offers distinctive chemical behavior, such as enhanced reactivity towards nucleophilic substitution and potential for bioreductive processes, which are essential for synthesizing novel compounds with desired properties (Um et al., 2015).

properties

IUPAC Name

4-[(3-nitrophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUOBZXHWOQHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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